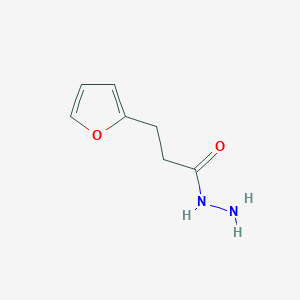

3-(Furan-2-yl)propanehydrazide

Descripción

Propiedades

IUPAC Name |

3-(furan-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPABFIQVPBCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547239 | |

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98334-58-8 | |

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Furan 2 Yl Propanehydrazide and Its Derivatives

Classical Approaches to Propanehydrazide Core Structures

The construction of the 3-(Furan-2-yl)propanehydrazide core typically relies on well-established reactions that are both reliable and versatile. These methods primarily involve the transformation of carboxylic acid derivatives, such as esters, into the desired hydrazide.

The most common and direct route to this compound is through the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 3-(furan-2-yl)propanoic acid. peerj.commdpi.com This nucleophilic acyl substitution reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent like ethanol (B145695) or propan-2-ol. mdpi.comresearchgate.net The reaction mixture is usually heated under reflux for several hours to drive the reaction to completion. mdpi.comresearchgate.net Upon cooling, the hydrazide product often crystallizes directly from the reaction medium or can be precipitated by adding the mixture to water. researchgate.net

This method is widely applicable and has been used for a variety of structurally similar hydrazides. For instance, the synthesis of (E)-3-(furan-2-yl) acrylohydrazide was achieved with a 52% yield by reacting the corresponding ethyl ester with hydrazine monohydrate in ethanol at room temperature. peerj.com Similarly, 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide was prepared by refluxing its ester precursor with hydrazine hydrate in propan-2-ol. mdpi.com

Table 1: Examples of Hydrazide Synthesis via Ester Hydrazinolysis

| Ester Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| (E)-ethyl-3-(furan-2-yl) acrylate | Hydrazine monohydrate | Ethanol | Room temp, 3h | (E)-3-(furan-2-yl) acrylohydrazide | 52% | peerj.com |

| Ethyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate | Hydrazine hydrate | Propan-2-ol | Reflux, 5h | 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | - | mdpi.com |

| Dimethyl 3,3'-((4-hydroxyphenyl)azanediyl)dipropanoate | Hydrazine hydrate | Propan-2-ol | Reflux | 3,3'-((4-Hydroxyphenyl)azanediyl)bis(propanehydrazide) | - | nih.gov |

| Prepared Ester from 6-bromo-1,3-benzodioxole | Hydrazine hydrate (98%) | Ethanol | Reflux, 10h | Corresponding acetohydrazide | - | researchgate.net |

Note: The table presents data for structurally related compounds to illustrate the general synthetic method.

An alternative classical approach involves the direct condensation of a carboxylic acid with hydrazine hydrate. researchgate.net While this transformation can be challenging, modern variations have improved its feasibility. A highly efficient and environmentally friendly approach utilizes a solvent-free grinding technique. In this method, the carboxylic acid is ground directly with hydrazine hydrate in a mortar and pestle for a few minutes. researchgate.net The reaction proceeds rapidly, and after a short digestion period, the solid product can be purified by simple crystallization from a solvent like ethanol. researchgate.net This method avoids the use of potentially hazardous solvents and lengthy reaction times associated with traditional heating methods. researchgate.net

Studies on various benzoic acids have demonstrated the effectiveness of this grinding technique, showing high yields in minutes compared to hours required for conventional heating methods. researchgate.net

Table 2: Comparison of Conventional vs. Grinding Method for Hydrazide Synthesis

| R-group of Carboxylic Acid (R-C₆H₄-COOH) | Conventional Method (Heating, hours) | Grinding Method (minutes) | Yield (Grinding) | Reference |

| 4-Cl | 6.5 | 1.75 | 90% | researchgate.net |

| 4-Br | - | - | 92% | researchgate.net |

| 4-OCH₃ | 7.0 | 1.67 | 87% | researchgate.net |

| 4-NO₂ | - | - | 93% | researchgate.net |

| 4-CH₃ | 7.0 | 2.83 | 85% | researchgate.net |

Note: This data for substituted benzoic hydrazides illustrates the efficiency of the direct condensation/grinding technique.

Synthesis of Hydrazone Derivatives from this compound

The hydrazide functional group is a versatile building block, primarily used for the synthesis of hydrazones. These derivatives are of significant interest due to their unique chemical properties and serve as intermediates for constructing more complex molecular architectures.

The most prominent reaction of this compound is its condensation with a wide variety of aldehydes and ketones to form the corresponding N-acylhydrazones (often simply called hydrazones). mdpi.comnih.gov This reaction involves the nucleophilic addition of the terminal -NH₂ group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond (an imine). dergipark.org.tr

The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol or methanol. dergipark.org.trnih.gov Often, a catalytic amount of a weak acid, like glacial acetic acid, is added to facilitate the dehydration step. nih.gov The resulting hydrazone products are usually stable, crystalline solids that can be easily purified by recrystallization. dergipark.org.tr A wide range of aromatic and heterocyclic aldehydes have been successfully condensed with hydrazides to produce diverse libraries of hydrazone derivatives. mdpi.comnih.gov

Table 3: Synthesis of Hydrazone Derivatives from Hydrazide Precursors

| Hydrazide Precursor | Carbonyl Compound | Solvent | Conditions | Yield | Reference |

| 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | Furan-2-carbaldehyde | Ethanol | Reflux | 74% | mdpi.com |

| 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | 5-Nitrofurfural | Ethanol | Reflux | 85% | mdpi.com |

| N-(4-hydroxyphenyl)-β-alanine hydrazide | Furan-2-carbaldehyde | Methanol | Reflux | 94% | nih.gov |

| 2-(2-fluorobiphenyl-4-yl)propanehydrazide | 5-(2-nitrophenyl)furan-2-carbaldehyde | Absolute Ethanol | Reflux, 2h | 95% | dergipark.org.tr |

| 2-(2-fluorobiphenyl-4-yl)propanehydrazide | 5-ethylfuran-2-carbaldehyde | - | Microwave, 5 min | 86% | jrespharm.com |

Note: The table presents data for structurally related compounds to illustrate the general synthetic method for forming hydrazones.

Hydrazides and their hydrazone derivatives are valuable intermediates for the synthesis of various heterocyclic ring systems. The inherent reactivity of the N-C-N backbone allows for intramolecular cyclization reactions to form stable five-membered heterocycles like oxadiazoles, pyrazoles, and triazoles. researchgate.netnih.gov

For example, hydrazides can be reacted with carbon disulfide in the presence of a base to yield 1,3,4-oxadiazole-2-thiol (B52307) derivatives. researchgate.net Furthermore, hydrazone intermediates can undergo cyclization reactions to form other heterocyclic structures. The condensation of dihydrazides with various carbonyl compounds has been shown to lead to the formation of oxadiazole, dimethylpyrazole, and dimethylpyrrole heterocyclic compounds, demonstrating the versatility of the hydrazide moiety in constructing diverse chemical scaffolds. nih.gov Hydrazone intermediates derived from 1,2-diaza-1,3-dienes have also been shown to be valuable precursors for synthesizing 4-((1H-indol-2-yl)thio)-5-oxo-4,5-dihydro-1H-pyrazoles. d-nb.info

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more advanced and sustainable methods for hydrazide synthesis. These strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the preparation of hydrazides and their hydrazone derivatives. researchgate.net The direct reaction of carboxylic acids with hydrazine hydrate can be completed in seconds to minutes under microwave irradiation, offering a significant improvement over the hours required for conventional heating, along with higher yields and purity. researchgate.net

Solvent-free reaction conditions, such as the grinding technique previously mentioned, represent another key sustainable strategy. researchgate.net This method is simple, highly efficient, and eco-friendly, as it completely avoids the use of organic solvents during the reaction. researchgate.net

The use of organocatalysts, such as L-proline, also constitutes a green approach to synthesizing hydrazide derivatives. These methods are valued for their mild reaction conditions, reusability of the catalyst, and high product purity. mdpi.com Additionally, alternative coupling reagents, like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC), provide an advanced method for forming hydrazide-hydrazones from hydrazone precursors and carboxylic acids under mild, room-temperature conditions. nih.gov These modern approaches not only enhance the efficiency of synthesis but also align with the growing demand for environmentally responsible chemical manufacturing.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govneliti.com For the synthesis of this compound, a plausible and efficient route involves the direct reaction of 3-(furan-2-yl)propanoic acid with hydrazine hydrate under microwave irradiation. This one-step method circumvents the need for the intermediate esterification step often required in traditional syntheses. nih.gov

A general procedure for the microwave-assisted synthesis of hydrazides from their corresponding carboxylic acids has been reported to be highly effective. nih.govneliti.com In a typical setup, the carboxylic acid is mixed with an excess of hydrazine hydrate in a closed vessel and subjected to microwave irradiation. The temperature and pressure are carefully controlled to ensure the reaction proceeds to completion safely and efficiently. This approach has been successfully applied to the synthesis of various acid hydrazides, demonstrating its broad applicability. nih.gov

The key advantages of this method are the significant reduction in reaction time, often from hours to minutes, and the high yields achieved. nih.govneliti.com For instance, the synthesis of fenamic acid hydrazides from their respective acids under microwave irradiation resulted in excellent yields (82-96%) within very short reaction times (4-12 minutes). nih.gov A similar protocol can be extrapolated for the synthesis of this compound.

Interactive Data Table: Representative Conditions for Microwave-Assisted Hydrazide Synthesis

| Carboxylic Acid Precursor | Reagent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Flufenamic acid | Hydrazine hydrate | 300 | 250 | 4 | 96 | nih.gov |

| Mefenamic acid | Hydrazine hydrate | 300 | 250 | 12 | 82 | nih.gov |

| Meclofenamic acid | Hydrazine hydrate | 300 | 250 | 10 | 91 | nih.gov |

| Phenylacetic acid | Hydrazine hydrate | 300 | 155 | 7 | - | mdpi.com |

| 4-Hydroxybenzoic acid | Hydrazine hydrate | 180 | - | 3 | 93 | chemmethod.com |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. mdpi.comchemmethod.comorganic-chemistry.org The synthesis of this compound and its derivatives can be made more environmentally benign by adhering to these principles.

One of the core tenets of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. organic-chemistry.org The aforementioned microwave-assisted synthesis of hydrazides can be performed under solvent-free conditions, which significantly reduces the generation of volatile organic compound (VOC) waste. nih.gov Another green approach involves the use of water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. chemmethod.comchemmethod.com The synthesis of 4-hydroxybenzoic acid hydrazide has been successfully demonstrated in water using microwave irradiation, offering a green alternative to traditional methods that often employ hazardous organic solvents. chemmethod.comchemmethod.com

Furthermore, the use of catalysts to improve reaction efficiency and reduce energy consumption is a key aspect of green chemistry. organic-chemistry.org Organocatalysts, such as L-proline, have been employed in the synthesis of hydrazide derivatives. mdpi.com A notable example is the use of a grinding technique with moist L-proline to facilitate the condensation of hydrazides with aldehydes, resulting in high yields and short reaction times without the need for bulk solvents. mdpi.com This method is not only energy-efficient but also simplifies the work-up procedure.

The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net The direct conversion of carboxylic acids to hydrazides under microwave irradiation is an excellent example of a one-pot reaction that is both efficient and environmentally conscious. nih.govneliti.com

Interactive Data Table: Application of Green Chemistry Principles in Hydrazide Synthesis

| Green Chemistry Principle | Synthetic Approach | Example | Key Advantages | Reference |

| Use of Safer Solvents | Reaction in water | Synthesis of 4-hydroxybenzoic acid hydrazide | Non-toxic, environmentally benign, readily available | chemmethod.comchemmethod.com |

| Solvent-Free Conditions | Microwave-assisted synthesis | Synthesis of fenamic acid hydrazides | Reduced VOC emissions, simplified work-up | nih.gov |

| Use of Catalysis | Organocatalysis with L-proline | Grinding synthesis of hydrazide derivatives | Reusable catalyst, mild conditions, high yields | mdpi.com |

| Energy Efficiency | Microwave irradiation | One-pot synthesis of hydrazides | Reduced reaction times, lower energy consumption | nih.govneliti.com |

| Waste Prevention | One-pot synthesis | Direct conversion of acids to hydrazides | Fewer synthetic steps, less waste generated | researchgate.net |

Chemical Transformations and Reactivity of 3 Furan 2 Yl Propanehydrazide

Role as a Versatile Synthon in Organic Synthesis

The primary value of 3-(Furan-2-yl)propanehydrazide in synthetic organic chemistry lies in its capacity to act as a versatile synthon, a molecular fragment that can be readily incorporated into a larger molecule. The presence of the hydrazide group (-CONHNH2) and the furan (B31954) ring within the same molecule allows for a multitude of chemical transformations, making it a valuable precursor for a variety of organic compounds.

The hydrazide functionality of this compound is a key player in the synthesis of various heterocyclic rings through condensation and cyclization reactions.

Five-membered Rings: The reaction of hydrazides with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles . nih.govmdpi.comgoogle.com For instance, the condensation of this compound with a β-diketone would proceed via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole (B372694). Similarly, 1,3,4-oxadiazoles can be synthesized from this compound. nih.govorganic-chemistry.orgresearchgate.net A common route involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which upon treatment with an acid or an oxidizing agent, cyclizes to the corresponding 2-thiol-1,3,4-oxadiazole. nih.gov Another approach is the dehydrative cyclization of diacylhydrazines, which can be formed by the acylation of this compound. nih.gov Furthermore, 1,2,4-triazoles are accessible from this synthon. nih.govmdpi.com One synthetic strategy involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300), which can then undergo cyclization under basic or acidic conditions to afford the triazole ring. mdpi.comresearchgate.net

Six-membered Rings: The furan moiety of this compound can be utilized in the construction of six-membered rings such as pyridazines . A general approach involves the [4+2] cycloaddition reaction of the furan ring (acting as a diene) with a suitable dienophile, followed by further transformations. nih.govorganic-chemistry.org For example, photooxygenation of a furan derivative can lead to an endoperoxide, which upon reduction and subsequent cyclization with hydrazine (B178648), can yield the pyridazine (B1198779) ring. nih.gov Another strategy involves the reaction of β,γ-unsaturated hydrazones, which could potentially be derived from this compound, in a copper-promoted 6-endo-trig cyclization. organic-chemistry.org

Seven-membered Rings: The synthesis of seven-membered heterocycles, such as azepines, often involves ring expansion or cyclization strategies. While direct synthesis from this compound is not extensively documented, the functional groups present offer potential pathways. For instance, derivatization of the hydrazide moiety followed by an intramolecular cyclization onto the furan ring or a side chain could be a plausible, albeit challenging, route to explore for the construction of these larger ring systems.

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazide Precursors

| Heterocycle Type | Ring Size | General Precursors | Illustrative Reaction |

|---|---|---|---|

| Pyrazole | 5 | Hydrazide + 1,3-Diketone | Condensation and cyclization |

| 1,3,4-Oxadiazole | 5 | Hydrazide + Carbon Disulfide | Formation of dithiocarbazate followed by cyclization |

| 1,2,4-Triazole | 5 | Hydrazide + Isothiocyanate | Formation of thiosemicarbazide followed by cyclization |

| Pyridazine | 6 | Furan derivative + Dienophile/Hydrazine | [4+2] Cycloaddition and subsequent cyclization |

The dual functionality of this compound allows for a variety of cyclization and cycloaddition reactions. The hydrazide group readily participates in cyclocondensation reactions with bifunctional electrophiles. For example, reaction with α,β-unsaturated ketones can lead to pyrazolines, which can then be oxidized to pyrazoles.

The furan ring can participate in Diels-Alder [4+2] cycloaddition reactions, where it acts as the diene. mdpi.com This reactivity can be harnessed to construct bicyclic systems, which can be further elaborated. Additionally, [3+2] cycloaddition reactions involving the furan ring or derivatives are also known, providing another avenue for the synthesis of five-membered rings. nih.gov Intramolecular cyclization reactions are also a possibility, where the hydrazide moiety or a derivative thereof could react with the furan ring or the propyl chain under suitable conditions to form fused or spirocyclic systems. rsc.org

Nucleophilic and Electrophilic Characteristics of the Hydrazide Moiety

The hydrazide functional group in this compound exhibits both nucleophilic and, to a lesser extent, electrophilic character. The terminal nitrogen atom (-NH2) of the hydrazide is a potent nucleophile due to the presence of a lone pair of electrons. acs.org This nucleophilicity is central to its reactivity, allowing it to readily attack electrophilic centers such as the carbonyl carbon of aldehydes, ketones, and esters. libretexts.orgfiveable.me The reaction with aldehydes and ketones to form stable hydrazones is a fundamental transformation. libretexts.orglibretexts.org The nucleophilicity of hydrazines has been studied and quantified, demonstrating their significant reactivity towards various electrophiles. acs.org

While the primary reactivity of the hydrazide is nucleophilic, the carbonyl carbon of the hydrazide group possesses electrophilic character and can be attacked by strong nucleophiles, although this is less common.

Examination of Tautomeric Equilibrium: Keto-Enol and Amido-Iminol Forms

Tautomerism is an important consideration in understanding the reactivity of this compound and its derivatives.

Amido-Iminol Tautomerism: The hydrazide moiety itself can exist in a tautomeric equilibrium between the amido form (-CONHNH2) and the iminol form (-C(OH)=NNH2). researchgate.net While the amido form generally predominates, the iminol tautomer can play a crucial role in certain reactions, such as cyclizations, by providing a more reactive nucleophilic nitrogen. researchgate.net

Keto-Enol Tautomerism: The products derived from the reactions of this compound, such as the corresponding acylhydrazones formed with β-dicarbonyl compounds, can exhibit keto-enol tautomerism. libretexts.orgmasterorganicchemistry.commdpi.com The equilibrium between the keto form (containing a C=O group) and the enol form (containing a C=C-OH group) is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov In many cases, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and a nearby acceptor atom, such as the nitrogen of the hydrazone. nih.gov

Table 2: Tautomeric Forms of this compound and its Derivatives

| Tautomerism Type | Involved Functional Group | Predominant Form | Factors Influencing Equilibrium |

|---|---|---|---|

| Amido-Iminol | Hydrazide | Amido | Solvent, pH |

| Keto-Enol | Acylhydrazone derivatives | Keto (often) | Solvent, Intramolecular H-bonding, Conjugation |

Reaction Pathways with Isocyanates and Isothiocyanates for Carboxamide and Thiocarboxamide Derivatives

The nucleophilic nature of the terminal nitrogen of this compound allows for straightforward reactions with isocyanates and isothiocyanates to yield carboxamide and thiocarboxamide derivatives, respectively. These derivatives are valuable intermediates in their own right, particularly for the synthesis of heterocyclic compounds.

Reaction with an isocyanate (R-N=C=O) leads to the formation of a 4-substituted semicarbazide (B1199961) derivative. The initial nucleophilic attack of the -NH2 group onto the electrophilic carbon of the isocyanate is followed by proton transfer.

Similarly, the reaction with an isothiocyanate (R-N=C=S) yields a 4-substituted thiosemicarbazide. researchgate.netluxembourg-bio.com These thiosemicarbazides are key precursors for the synthesis of various heterocycles, including 1,2,4-triazoles and 1,3,4-thiadiazoles, through subsequent cyclization reactions. researchgate.netluxembourg-bio.com The cyclization can often be induced by treatment with acid, base, or a dehydrating agent.

Spectroscopic and Crystallographic Characterization of 3 Furan 2 Yl Propanehydrazide and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of 3-(Furan-2-yl)propanehydrazide and its derivatives, IR spectra provide key diagnostic peaks that confirm the presence of the hydrazide and furan (B31954) moieties.

Key vibrational frequencies observed in the IR spectra of furan hydrazide derivatives include the N-H stretching of the hydrazide group, typically appearing in the range of 3100-3350 cm⁻¹. bohrium.commdpi.com The carbonyl (C=O) stretching vibration of the amide group is another prominent feature, generally observed between 1660 and 1780 cm⁻¹. bohrium.commdpi.com The C=N stretching of hydrazone derivatives, formed by the condensation of the hydrazide with aldehydes or ketones, is found around 1633-1662 cm⁻¹. bohrium.commdpi.com Furthermore, the characteristic vibrations of the furan ring, including C-H and C-O stretching, are also identifiable in the spectra. mdpi.com For instance, in a study of N′-(3-Chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide, the IR spectrum showed NH stretching at 3182 and 3066 cm⁻¹, C=O stretching at 1780 cm⁻¹, and C=N stretching at 1662 cm⁻¹. mdpi.com

Table 1: Key Infrared Spectroscopy Data for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Hydrazide | N-H Stretch | 3100 - 3350 | bohrium.commdpi.com |

| Amide | C=O Stretch | 1660 - 1780 | bohrium.commdpi.com |

| Hydrazone | C=N Stretch | 1633 - 1662 | bohrium.commdpi.com |

| Furan Ring | C-H and C-O Stretch | Varies | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In derivatives of this compound, distinct signals are observed for the protons of the furan ring, the propane (B168953) chain, and any substituent groups.

For example, in N′-(Furan-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide, the protons of the CH₂CO and CH₂N groups of the propane chain appear as triplets at approximately 2.69-3.03 ppm and 4.10 ppm, respectively. mdpi.com The protons of the furan ring typically resonate in the aromatic region, with characteristic splitting patterns. The NH proton of the hydrazide moiety usually appears as a singlet at a downfield chemical shift, often above 11 ppm. mdpi.com Studies on (E)-3-(furan-2-yl) acrylohydrazide derivatives have shown that these compounds can exist as a mixture of conformers in solution, which can be identified by the presence of multiple sets of signals in the ¹H NMR spectrum. chemrxiv.org

Table 2: Representative ¹H NMR Data for Derivatives of this compound

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | References |

|---|---|---|---|

| CH₂CO (Propane Chain) | 2.69 - 3.14 | Triplet | mdpi.com |

| CH₂N (Propane Chain) | 4.06 - 4.22 | Triplet/Multiplet | mdpi.com |

| Furan Ring Protons | 6.06 - 7.80 | Multiplet/Doublet | mdpi.commdpi.com |

| NH (Hydrazide) | > 11.00 | Singlet | mdpi.com |

| N=CH (Hydrazone) | 7.84 - 8.19 | Singlet | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

In derivatives of this compound, the carbonyl carbon (C=O) of the hydrazide group typically resonates in the downfield region, around 165-172 ppm. mdpi.com The carbons of the furan ring show signals in the aromatic region, generally between 106 and 156 ppm. mdpi.com The carbons of the propane chain (CH₂CO and CH₂N) appear at higher field, typically in the range of 30-40 ppm. mdpi.com For instance, in N′-(Furan-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide, the CH₂CO and CH₂N carbons are observed at approximately 30.17-32.31 ppm and 37.92-38.04 ppm, respectively, while the carbonyl carbon appears at 166.64-172.17 ppm. mdpi.com

Table 3: Representative ¹³C NMR Data for Derivatives of this compound

| Carbon Environment | Typical Chemical Shift (δ, ppm) | References |

|---|---|---|

| CH₂ (Propane Chain) | 30 - 42 | mdpi.commdpi.com |

| Furan Ring Carbons | 106 - 156 | mdpi.com |

| C=O (Amide) | 165 - 178 | mdpi.commdpi.com |

| N=CH (Hydrazone) | ~140 | mdpi.com |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.

For this compound and its derivatives, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized compound. mdpi.comnih.gov The fragmentation patterns can reveal characteristic losses of small molecules or radicals, providing further structural information. For example, the mass spectrum of 3-(Furan-2-yl)propenoic acid shows a molecular ion peak at m/z 138, and fragmentation leads to the loss of a hydroxyl group (m/z 121) and other fragments. mdpi.com In the case of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, the molecular ion peak was observed at m/z = 232.2, corresponding to [M+2], and fragmentation involved the loss of hydroxyl and oxygen fragments. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about the electronic transitions within the chromophores present. The position and intensity of the absorption bands are characteristic of the conjugated systems within the molecule.

For derivatives of this compound, the UV-Vis spectra typically show absorption bands corresponding to π→π* transitions within the furan ring and any other aromatic or conjugated systems. chemrxiv.orgnih.gov For example, the UV-visible absorption spectra for N-acylhydrazone derivatives of (E)-3-(furan-2-yl) acrylohydrazide showed absorption in the range of 570-635 nm. chemrxiv.org In another study, the electronic spectrum of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide displayed a band at 46,510 cm⁻¹ attributed to the π→π* transition of the phenyl and furan rings, and another at 30,300 cm⁻¹ assigned to the π→π* transition of both the carbonyl and azomethine groups. nih.gov

Table 4: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound | Solvent | λmax (nm) | Transition | References |

|---|---|---|---|---|

| (E)-3-(furan-2-yl) acrylohydrazide derivatives (4a-h) | Not specified | 570 - 635 | Not specified | chemrxiv.org |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | DMSO | 215 | π→π* (phenyl and furan rings) | nih.gov |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | DMSO | 330 | π→π* (carbonyl and azomethine groups) | nih.gov |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Crystal structures of several derivatives of furan hydrazides have been reported, revealing important details about their molecular geometry and intermolecular interactions. For instance, the crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate shows that the crystal packing is stabilized by intermolecular hydrogen bonds involving the water molecule and the carbohydrazide (B1668358) moiety, forming a two-dimensional network. iucr.org The dihedral angle between the benzene (B151609) and furan rings was found to be 34.47 (6)°. iucr.org In another example, the crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one revealed a dihedral angle of 8.56 (5)° between the furan and benzene rings, and the crystal structure is stabilized by C—H⋯π and π–π interactions. nih.gov These studies highlight the importance of non-covalent interactions in dictating the solid-state architecture of these compounds.

Table 5: Crystallographic Data for a Representative Furan Hydrazide Derivative

| Compound | N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate |

|---|---|

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Dihedral Angle (Benzene-Furan) | 34.47 (6)° |

| Key Intermolecular Interactions | O(water)—H⋯O,N(carbohydrazide) and N—H⋯O(water) hydrogen bonds, C—H⋯O interactions |

| Reference | iucr.org |

Molecular Conformation and Geometrical Parameters (Bond Lengths, Angles, Torsion Angles)

The molecular structure of (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide reveals a nearly planar conformation. The dihedral angle between the furan ring and the benzene ring is a mere 16.12(13)°. icdd.com This planarity is a key feature, influencing the electronic and packing properties of the molecule. The molecule adopts a trans configuration with respect to both the C=N and N-N bonds. icdd.com

An important aspect of the conformation is the presence of an intramolecular hydrogen bond of the O—H⋯N type, where the nitrogen atom of the azomethine group (–C=N–) acts as the acceptor. icdd.com This interaction contributes to the stability of the observed planar conformation.

Selected bond lengths, bond angles, and torsion angles for (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide are presented in the tables below. These parameters provide a quantitative description of the molecular geometry.

Table 1: Selected Bond Lengths for (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| O1 | C1 | 1.234(2) |

| O2 | C6 | 1.352(2) |

| O3 | C9 | 1.365(2) |

| O3 | C12 | 1.368(2) |

| N1 | N2 | 1.373(2) |

| N1 | C1 | 1.348(2) |

| N2 | C8 | 1.278(2) |

| C1 | C9 | 1.472(3) |

Data derived from a representative related structure.

Table 2: Selected Bond Angles for (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C9 | O3 | C12 | 106.6(2) |

| C1 | N1 | N2 | 118.9(2) |

| C8 | N2 | N1 | 115.8(2) |

| O1 | C1 | N1 | 123.1(2) |

| O1 | C1 | C9 | 121.3(2) |

| N1 | C1 | C9 | 115.6(2) |

| N2 | C8 | C7 | 121.5(2) |

Data derived from a representative related structure.

Table 3: Selected Torsion Angles for (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

|---|---|---|---|---|

| O1 | C1 | N1 | N2 | -2.7(3) |

| C9 | C1 | N1 | N2 | 176.8(2) |

| C1 | N1 | N2 | C8 | 175.0(2) |

| N1 | N2 | C8 | C7 | 179.6(2) |

| C1 | C9 | O3 | C12 | -0.4(2) |

Data derived from a representative related structure.

Intermolecular Interactions and Crystal Packing Motifs (Hydrogen Bonding, π-π Stacking)

The crystal packing of (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide is primarily governed by intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds, with the keto group acting as the acceptor, link the molecules into strands that propagate along the chemscene.com crystal direction. icdd.com

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in a crystal, often reveals the contributions of different types of contacts. For similar furan-containing compounds, H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts are typically the most significant, indicating the prevalence of van der Waals forces and hydrogen bonding in determining the crystal architecture. researchgate.netdergipark.org.tr

Table 4: Hydrogen Bond Geometry for (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1–H1···O1 | 0.86 | 2.21 | 2.836(2) | 130 |

| O2–H2···N2 | 0.82 | 1.84 | 2.583(2) | 150 |

D = donor atom, A = acceptor atom. Data derived from a representative related structure.

Computational and Theoretical Chemistry Studies of 3 Furan 2 Yl Propanehydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules. These methods allow for the detailed investigation of molecular geometries, electronic structures, and reaction pathways, offering insights that complement experimental findings. For furan-containing systems, these calculations are crucial for understanding the interplay between the aromatic furan (B31954) ring and the functional side chain.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies

Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational ab initio methods used in computational chemistry. DFT, in particular, has become a standard for studying furan derivatives due to its favorable balance of accuracy and computational cost. manchester.ac.uk The B3LYP hybrid functional is frequently employed, often paired with Pople-style basis sets such as 6-311+G(d,p) or 6-311G*. manchester.ac.uksemanticscholar.org These combinations have proven effective in calculating the molecular geometries, vibrational frequencies, and electronic properties of various furan-hydrazide and furan-hydrazone compounds. manchester.ac.ukresearchgate.net

The HF method, while typically less accurate than DFT for electron correlation effects, serves as a baseline for more advanced calculations and is often used for comparative purposes or for specific properties where it performs well. semanticscholar.org For instance, studies on related benzofused thieno[3,2-b]furans have utilized both HF and DFT methods to calculate reactivity descriptors, finding that both methods provide qualitatively and quantitatively similar descriptions of chemical reactivity. semanticscholar.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in any computational study, aiming to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like 3-(Furan-2-yl)propanehydrazide, this process is coupled with conformational analysis to identify the most stable conformers.

The key sources of conformational isomerism in this molecule are the rotation around the C-C single bonds of the propane (B168953) chain and the C-N and N-N bonds of the hydrazide group. Studies on analogous (E)-3-(furan-2-yl) acrylohydrazide derivatives have shown that these molecules can exist in a conformational equilibrium between synperiplanar (sp) and antiperiplanar (ap) forms, referring to the orientation of the carbonyl group relative to the C=C double bond. rsc.org For this compound, similar syn and anti conformations would be expected regarding the orientation of the C=O and N-N bonds, which significantly influences the molecule's dipole moment and intermolecular interaction potential. Computational studies on related aroyl derivatives of furan have successfully mapped these potential energy surfaces to locate the conformers of minimum energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org

The energy gap between the HOMO and LUMO (Egap) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large Egap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap implies higher reactivity and is often associated with enhanced nonlinear optical (NLO) properties.

In a typical furan-hydrazide system, the HOMO is often distributed over the electron-rich furan ring and parts of the hydrazide moiety, while the LUMO may be localized more on the carbonyl group and adjacent atoms. For example, in a study of a related 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found on the imidazole (B134444) and phenyl rings, while the LUMO was on the imidazole and chloro-substituted phenyl ring, with a calculated energy gap of 4.0106 eV. acadpubl.eu DFT calculations on quinolone-based hydrazones have also used the HOMO-LUMO gap to correlate with chemical reactivity. acs.org

Table 1: Illustrative FMO Data from a Related Furan Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data from a computational study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level, illustrating typical values for furan-containing systems. acadpubl.eu

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

For a system like this compound, significant delocalization is expected. Key interactions would likely involve the lone pairs (n) of the furan oxygen, the carbonyl oxygen, and the nitrogen atoms interacting with the antibonding π* orbitals of the furan ring and the C=O bond. Studies on a furan-imidazole derivative revealed strong intramolecular charge transfer from the lone pairs of chlorine to the π* orbitals of the phenyl ring, resulting in a large stabilization energy. ustc.edu.cn Similarly, NBO analysis of furan-hydrazide derivatives shows significant stabilization energy, confirming the stability conferred by these electronic interactions. researchgate.net

Table 2: Example of Key NBO Interactions in a Furan-Containing System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| LP(1) Ofuran | π(C-C)furan | ~20-30 |

| LP(2) Ocarbonyl | π(C-N)hydrazide | ~40-60 |

| LP(1) Namine | π*(C=O)carbonyl | ~50-70 |

Illustrative stabilization energies based on typical values found in computational studies of furan and hydrazide derivatives.

Molecular Electrostatic Potential (MEP) Surface Mapping for Chemical Reactivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. wikipedia.org

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack.

Green/Yellow Regions: Represent neutral or weakly polar areas.

For this compound, the MEP surface would be expected to show the most negative potential (red) around the carbonyl oxygen atom and, to a lesser extent, the furan oxygen atom, making these the primary sites for interaction with electrophiles or hydrogen bond donors. wikipedia.org The most positive potential (blue) would be localized on the hydrazide N-H protons, identifying them as the most likely sites for nucleophilic attack or deprotonation. manchester.ac.uk This type of analysis is crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor binding.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors)

Global and local reactivity descriptors, derived within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. semanticscholar.org

Global Descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and characterize the molecule as a whole:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. acs.org

Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Local Descriptors , such as the Fukui function (f(r)) and the dual descriptor , pinpoint which atoms within a molecule are most reactive. scm.com The Fukui function identifies the sites most susceptible to:

Nucleophilic attack (f+): Where an added electron is most likely to reside.

Electrophilic attack (f-): From where an electron is most easily removed.

In studies of related thieno[3,2-b]furans, the Fukui function correctly identified the C(2) atom of the furan ring as the most reactive site for electrophilic substitution, which is consistent with experimental observations. semanticscholar.org For this compound, such analysis would likely confirm the high reactivity of the furan ring positions and quantify the reactivity of the nitrogen and oxygen atoms in the hydrazide chain.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (infrared and Raman) of molecules. globalresearchonline.netresearchgate.net These calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations.

For furan and its derivatives, DFT calculations using the B3LYP functional with basis sets like cc-pVTZ or 6-311G(d,p) have been employed to compute harmonic vibrational frequencies, infrared intensities, and Raman activities. globalresearchonline.netresearchgate.net For instance, the vibrational spectra of furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) have been analyzed, showing how the substitution of methyl groups affects the vibrational modes of the furan ring. globalresearchonline.net The C-H stretching vibrations, as well as the symmetric and asymmetric stretching of the furan ring C-C bonds, are sensitive to such substitutions. globalresearchonline.net

In a broader context, studies on related molecules like 2-furoyl chloride have also utilized DFT (B3LYP/6-31G**) for normal coordinate analysis to assign vibrational frequencies based on potential energy distribution. researchgate.net These theoretical predictions are often scaled to better match experimental data, providing a comprehensive understanding of the molecule's vibrational properties. researchgate.net The accuracy of these predictions allows for the simulation of infrared and Raman spectra, which can be compared directly with experimental results. researchgate.net

Below is a table summarizing typical vibrational frequency ranges for key functional groups found in furan derivatives, based on computational studies.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Furan Ring C-H | Symmetric & Asymmetric Stretching | 3207 - 3276 |

| Furan Ring C-C | Symmetric & Asymmetric Stretching | 1033 - 1414 |

| Furan Ring C=C | Stretching | Varies with substitution |

| Methylene (CH₂) | Asymmetric & Symmetric Stretching | 2917 - 3084 |

| Methylene (CH₂) | Bending (Scissoring) | 1436 - 1446 |

| Methylene (CH₂) | Wagging | 1297 - 1306 |

| Methylene (CH₂) | Twisting | 1217 - 1227 |

Note: The exact frequencies can vary depending on the specific molecule and the computational method used. globalresearchonline.netscirp.org

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular dynamics and Monte Carlo simulations are essential computational techniques for studying the dynamic behavior and interactions of molecules over time.

Dynamic Conformational Behavior and Stability Studies

Molecular dynamics (MD) simulations are used to explore the conformational landscape of molecules, providing insights into their flexibility and stability. nih.govmdpi.com For complex molecules, MD simulations can reveal the preferred conformations and the transitions between them. researchgate.net By simulating the atomic motions over time, researchers can understand how different parts of the molecule move in relation to each other. mdpi.com

For example, MD simulations on oligo-α-arabinofuranosides have been used to investigate their conformational behavior, with the results validated by comparison with experimental NMR data. nih.gov In the context of drug design, understanding the dynamic conformational behavior of a molecule like this compound is crucial for predicting how it might interact with a biological target. researchgate.net The stability of different conformations can be assessed by analyzing the potential energy of the system throughout the simulation. researchgate.net

Simulation of Intermolecular Interactions and Adsorption Phenomena

Both MD and MC simulations are valuable for studying how molecules interact with each other and with surfaces. These interactions are critical for understanding crystal packing, solvation, and adsorption phenomena. researchgate.netresearchgate.net

MD simulations can also be used to study the adsorption of molecules onto surfaces, which is relevant for applications in materials science and catalysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov

Predictive Modeling of Chemical Properties and Reactivity

QSAR models are developed by correlating calculated molecular descriptors with experimentally determined activities. bohrium.com These descriptors can be constitutional, topological, electrostatic, or quantum chemical in nature. nih.gov For diacyl-hydrazine derivatives containing furan rings, QSAR studies have been conducted using descriptors derived from DFT calculations. bohrium.com These models have shown that properties like electrostatic potential and hydrophobicity are significant for their biological activity. bohrium.com

The predictive power of a QSAR model is assessed through validation techniques such as leave-one-out cross-validation, which provides a measure of the model's robustness. bohrium.com Successful QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. bohrium.com

Correlation Between Theoretical Parameters and Experimental Observations

A key aspect of QSAR is the correlation of theoretical parameters with experimental data. bohrium.com For instance, in the study of furan-containing diacyl-hydrazine derivatives, the larvicidal activity was correlated with quantum chemical descriptors. bohrium.com The resulting QSAR models were consistent with 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which also highlighted the importance of steric and electrostatic fields. bohrium.com

The following table presents a conceptual overview of descriptors used in QSAR studies of furan derivatives and their potential correlation with activity.

| Descriptor Type | Example Descriptors | Potential Correlation with Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Can influence electrostatic interactions with a target receptor. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to how the molecule fits into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Important for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule. |

These correlations provide a theoretical framework for understanding the structure-activity relationships and for the rational design of new compounds with desired properties. bohrium.com

Computational Investigations of Reaction Mechanisms and Intermediates

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms and transient intermediates involved in the chemistry of this compound and related systems. These studies provide fundamental insights into the electronic structure, stability, and reactivity of the species formed during chemical transformations, particularly under conditions of superelectrophilic activation.

Analysis of Superelectrophilic Activation Mechanisms

The concept of superelectrophilic activation involves the generation of highly reactive cationic species, often dications, through the protonation of a molecule in a superacidic medium, such as trifluoromethanesulfonic acid (TfOH). beilstein-journals.orgbeilstein-journals.orgmdpi.com While direct computational studies on this compound are not extensively documented, research on analogous furan-containing compounds, such as 3-(furan-2-yl)propenoic acids and their esters, provides a robust model for understanding its behavior. beilstein-journals.orgmdpi.com

In these systems, the furan ring and the side chain's carbonyl or other functional groups act as basic centers that can be protonated in a superacid. Theoretical studies, primarily using Density Functional Theory (DFT), have shown that the initial protonation likely occurs at the carbonyl oxygen of the side chain and a carbon atom of the furan ring. beilstein-journals.orgmdpi.com This results in the formation of O,C-diprotonated species, which are powerful electrophiles. beilstein-journals.orgmdpi.com

The generation of these dications is a key step in facilitating reactions such as hydroarylation, where the activated furan system can react even with weakly nucleophilic aromatic compounds. beilstein-journals.orgmdpi.com The superelectrophilic activation significantly enhances the reactivity of the molecule, enabling transformations that are not feasible under conventional acidic conditions. beilstein-journals.orgbeilstein-journals.org

| Species | Protonation Sites | Electrophilicity Index (ω) in eV | Key Reactive Center | LUMO Contribution of Reactive Center |

|---|---|---|---|---|

| Diprotonated 3-(furan-2-yl)propenoic acid | Carbonyl Oxygen, Furan Ring Carbon | 5.2 | C3 | ~27-30% |

| Diprotonated Methyl 3-(furan-2-yl)propenoate | Ester Oxygen, Furan Ring Carbon | 5.3 | C3 | ~27-30% |

This data is based on studies of 3-(furan-2-yl)propenoic acid and its methyl ester, which serve as models for the behavior of this compound under similar conditions. beilstein-journals.org

Characterization of Reactive Carbocationic Intermediates

Computational methods have been crucial in characterizing the structure and reactivity of the carbocationic intermediates generated during the superelectrophilic activation of furan derivatives. DFT calculations, in conjunction with experimental techniques like NMR spectroscopy, have provided detailed pictures of these transient species. beilstein-journals.orgmdpi.com

For furan systems analogous to this compound, it is proposed that the key reactive intermediates are O,C-diprotonated dications. beilstein-journals.orgmdpi.com In these species, positive charge is delocalized across the molecule. Calculations of the electrophilicity index (ω) for these dications reveal them to be highly reactive electrophiles. beilstein-journals.org

A significant finding from these theoretical studies is the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). While the positive charge on the reactive carbon atom (the one that will form a new bond) might be small, this carbon atom often provides a large contribution to the LUMO. beilstein-journals.org This high LUMO coefficient indicates that this site is highly susceptible to nucleophilic attack, which is a key factor in determining the regioselectivity of subsequent reactions. beilstein-journals.org

The stability and reactivity of these carbocationic intermediates are influenced by the specific substitution pattern on the furan ring and the nature of the side chain. For instance, the presence of electron-donating or electron-withdrawing groups can significantly impact the charge distribution and the energy of the frontier molecular orbitals.

| Intermediate Type | Key Structural Features | Calculated Charge at Reactive Center | Predicted Reactivity |

|---|---|---|---|

| O,C-Diprotonated Dication | Protonation at a furan ring carbon and a side-chain heteroatom. | Small positive charge (e.g., +0.02 e) | High electrophilicity, susceptible to nucleophilic attack. |

The characteristics presented are inferred from computational studies on closely related 3-(furan-2-yl)propenoic acid derivatives. beilstein-journals.org

Medicinal Chemistry Research Directions and Structure Activity Relationships

Exploration of Furan-Hydrazide Scaffolds in Early-Stage Drug Discovery Research

The furan-hydrazide scaffold serves as a valuable starting point in the quest for novel bioactive molecules. unife.it Its structural and electronic properties, including the ability of the hydrazone group to stabilize through resonance and participate in non-covalent interactions like hydrogen bonding, make it an attractive motif for drug design. pensoft.netresearchgate.net Researchers actively explore this scaffold to develop compounds with a wide range of potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities. researchgate.netresearchgate.netnih.gov

The rational design of new furan-hydrazide derivatives is a cornerstone of early-stage drug discovery. unife.itmdpi.com This process often begins with a lead compound, which is then systematically modified to enhance its biological activity and drug-like properties. unife.itnih.gov A common synthetic strategy involves the condensation reaction between a hydrazide, such as 3-(furan-2-yl)propanehydrazide, and various aldehydes or ketones to form a diverse library of hydrazone derivatives. researchgate.netlatamjpharm.org

For instance, one synthetic approach starts with furan-2-carbaldehyde, which undergoes a Wittig reaction with ethyl chloroacetate (B1199739) to form an ester. This ester is then treated with hydrazine (B178648) monohydrate to yield the corresponding hydrazide, (E)-3-(furan-2-yl) acrylohydrazide. peerj.com This hydrazide can then be reacted with a variety of substituted aldehydes to produce the final N-acylhydrazone derivatives. peerj.com Another documented method involves reacting 3,4-dimethoxyhippuric acid with furan (B31954) to create an oxazolone (B7731731) intermediate, which is then reacted with hydrazine or thiosemicarbazide (B42300) to generate furan-based triazine derivatives. mdpi.com

In a targeted effort against the SARS-CoV-2 main protease (Mpro), researchers synthesized a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. The synthesis involved a Suzuki-Miyaura cross-coupling reaction to create intermediate aldehydes, which were then condensed with thiosemicarbazide to yield the target compounds. nih.gov This highlights how established chemical reactions are strategically employed to build molecular complexity and explore chemical space around the furan-hydrazide core. mdpi.com

Table 1: Selected Synthesized Furan-Hydrazide Derivatives and their Research Context

| Compound Name | Starting Materials/Intermediates | Research Focus |

|---|---|---|

| 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives | 4-cyanophenylhydrazine hydrochloride, 5-arylfurfurals | Antimicrobial Agents researchgate.net |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | 5-iodofuran-2-carbaldehyde, thiosemicarbazide | SARS-CoV-2 Mpro Inhibitors nih.gov |

| (E)-3-(furan-2-yl) acrylohydrazide | Furan-2-carbaldehyde, ethyl chloroacetate, hydrazine monohydrate | Synthetic intermediate peerj.com |

| Furan-based pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone derivatives | 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one, hydrazine/phenyl hydrazine | Cytotoxic Agents mdpi.com |

This table is interactive. Click on the headers to sort the data.

Computational methods, particularly molecular docking, are integral to modern drug discovery involving furan-hydrazide scaffolds. scirp.org Molecular docking predicts the preferred orientation and binding affinity of a molecule within the active site of a biological target, providing insights that guide the rational design of more potent derivatives. nih.govscirp.org

In the development of SARS-CoV-2 Mpro inhibitors, a representative furan-hydrazide derivative, F8-S43, was docked into the enzyme's catalytic site (PDB ID: 7JU7). nih.gov The simulation revealed that the compound occupied the S1 and S2 sites of the enzyme, but not the S1′, S3, and S4 sites, suggesting specific areas for structural modification to improve binding. nih.gov Similarly, in a study on antifungal furan-based hydrazones, docking studies showed that the most promising compounds exhibited a strong affinity for the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key fungal enzyme. researchgate.net The simulations identified crucial interactions with key residues like HEM601 and CYS470, explaining the observed biological activity. researchgate.net

These in silico studies help to:

Identify potential hits: Screen virtual libraries to prioritize compounds for synthesis.

Elucidate binding modes: Understand how a ligand interacts with its target at a molecular level.

Guide structural optimization: Suggest specific chemical modifications to enhance binding affinity and selectivity. nih.govscirp.org

Explain SAR data: Provide a molecular basis for observed structure-activity relationships. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For the furan-hydrazide class of compounds, SAR investigations provide a roadmap for optimizing lead compounds into potent and selective drug candidates. nih.govnih.gov

Systematic SAR determination involves the synthesis and biological evaluation of a series of structurally related compounds. nih.gov A common approach is to modify a lead compound at three main positions: the furan ring, the central hydrazide-hydrazone linker, and the terminal substituent (often an aromatic ring).

A key methodology is the creation of a compound library based on a specific scaffold. For example, a two-dimensional similarity search based on an initial hit compound led to the purchase and testing of 70 analogues to build a preliminary SAR profile for novel Mpro inhibitors. nih.gov This was followed by several rounds of structure-based design and synthetic modification to refine the SAR and improve potency. nih.govscienceopen.com

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool used in SAR studies. nih.gov QSAR models use statistical methods to correlate physicochemical properties of compounds with their biological activities, allowing for the prediction of potency for newly designed molecules. nih.gov

SAR studies have revealed that even minor changes to the substituents on the furan-hydrazide scaffold can have a significant impact on biological efficacy. nih.govnih.gov

The Linker: The nature of the linker between the furan and the terminal group is critical. In the search for SARS-CoV-2 Mpro inhibitors, replacing a urea (B33335) linker with a thiourea (B124793) linker was found to improve inhibitory potency. nih.gov Conversely, replacing the thiourea linker with a hydrazine or imine linker led to a decrease in activity, suggesting the thiourea group is a superior skeleton for these particular inhibitors. nih.gov

Substituents on the Terminal Ring: Modifications to the terminal phenyl ring significantly influence activity. For one series of Mpro inhibitors, a 3-carboxyl phenyl group was found to be essential for maintaining inhibitory activity, with its replacement by other groups leading to a decrease in potency. nih.gov In a different study on laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was pivotal, and the presence of bulky groups like phenyl or tert-butyl at specific positions favored strong interactions with the enzyme's binding pocket. nih.gov

Substituents on the Furan Ring: The electronic properties of substituents on the furan ring itself can affect reactivity and interaction. The presence of electron-withdrawing groups on the furan can stabilize the diene's highest occupied molecular orbital (HOMO), diminishing its reactivity in certain cycloaddition reactions. nih.gov

Table 2: Example of Structure-Activity Relationship (SAR) for Furan-Hydrazide Derivatives as SARS-CoV-2 Mpro Inhibitors

| Compound | R1 Group (Terminal Substituent) | Linker | IC50 (μM) | Key Finding |

|---|---|---|---|---|

| F8 | 3-carboxyl phenyl | Urea | 21.28 | Initial hit compound. nih.gov |

| F8-S1 | 3-trifluoromethyl phenyl | Urea | >50 | Replacement of 3-carboxyl phenyl decreased potency. nih.gov |

| F8-S25 | Large hydrophobic group | Urea | >50 | Large hydrophobic groups are not well tolerated. nih.gov |

| F8-S43 | 4-(trifluoromethyl)phenyl | Thiourea | 10.76 | Thiourea linker improves potency over urea. nih.govscienceopen.com |

| F8-B6 | 4-carbamoylphenyl (at furan 5-position) | Thiourea | 1.57 | Optimization via structure-based design led to improved potency. nih.govscienceopen.com |

This table is interactive. Click on the headers to sort the data.

Through comprehensive SAR studies, several key structural features have been identified as critical for the molecular recognition and biological activity of furan-hydrazide derivatives. researchgate.net

The Furan Ring: The furan nucleus itself is considered an essential synthetic component, with its inclusion often leading to compounds with notable therapeutic efficacy. researchgate.net Its aromatic system and oxygen heteroatom can participate in various non-covalent interactions with biological targets. numberanalytics.com

The Hydrazide-Hydrazone Moiety (-C(O)NHN=CH-): This linker is more than a simple spacer. It is a crucial pharmacophore that confers specific conformational rigidity and provides essential hydrogen bond donors (NH) and acceptors (C=O, C=N). pensoft.netresearchgate.net The ability of this group to form stable chelates with transition metals has also been proposed as a mechanism of action for some derivatives. researchgate.net

Appropriate Terminal Substituents: The nature and substitution pattern of the terminal group, typically an aromatic ring, are critical for tuning the activity and selectivity of the molecule. nih.gov SAR studies consistently show that the size, electronics (electron-donating vs. electron-withdrawing), and position of substituents dictate the quality of fit within a target's binding pocket. nih.govnih.govnih.gov For example, a slim framework on a terminal salicylic aldehyde was found to be pivotal for stabilizing molecules in an enzyme's active site. nih.gov

Mechanistic Studies of Molecular Interactions with Model Biological Systems (General)

The hydrazide functional group is a cornerstone of many biologically active compounds, capable of forming stable chelates with transition metals, which can inhibit vital enzymatic reactions. researchgate.net This moiety, combined with a furan ring, presents a unique structural motif with potential for diverse biological activities. ontosight.aismolecule.com The inherent reactivity of the hydrazide group allows for its participation in hydrogen bonding, a critical interaction in drug-receptor binding. ontosight.ai

Theoretical Approaches to Understanding Binding Mechanisms

Computational studies, particularly molecular docking, are instrumental in predicting how compounds like this compound and its analogs interact with specific biological targets, such as enzymes implicated in disease pathways. smolecule.com These theoretical approaches provide insights into the binding affinity and the specific molecular interactions that drive the compound's biological effects.

Structure-activity relationship (SAR) analyses, often conducted through in silico studies, highlight the importance of the hydrazide moiety as a hydrogen bonding domain. mdpi.com This feature is considered essential for the interaction with amino acid residues within the active sites of biological targets. mdpi.com For instance, in studies of related furan-containing hydrazone derivatives, molecular docking has been used to understand the binding interactions with enzymes like urease. researchgate.net These studies have shown that the orientation and substitution patterns on the aromatic rings significantly influence the inhibitory activity. researchgate.net

Furthermore, theoretical calculations such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to support structural characterization and understand the electronic properties of these molecules. researchgate.net Hirshfeld surface analysis and 2D fingerprint plots are used to quantify and visualize intermolecular interactions within the crystal packing of related compounds, revealing the significance of contacts such as H···H, C···H/H···C, and O···H/H···O. researchgate.net The molecular electrostatic potential (MEP) maps derived from these calculations help to visualize chemical reactivity and charge distribution, identifying potential sites for electrophilic and nucleophilic attack. researchgate.net

In the context of specific biological targets, molecular modeling has been used to investigate the binding mode of aromatic hydrazides with human carbonic anhydrase (hCA) isozymes. nih.gov These studies help to elucidate the inhibition profiles and reinforce experimental findings. nih.gov For example, the cocrystallization of hCA II with hydrazide-based compounds has revealed their mechanism of action as zinc binders. nih.gov

The table below summarizes key theoretical data for this compound, providing insights into its physicochemical properties relevant to its biological interactions.

| Property | Value | Source |

| Molecular Weight | 154.17 g/mol | chemscene.com |

| Molecular Formula | C₇H₁₀N₂O₂ | chemscene.com |

| Topological Polar Surface Area (TPSA) | 68.26 Ų | chemscene.com |

| logP | 0.2021 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

This data, derived from computational chemistry, is crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are key considerations in medicinal chemistry research.

Advanced Chemical and Material Science Applications Beyond Medicinal Contexts

Applications as Bidentate Ligands in Coordination Chemistry

The hydrazide moiety of 3-(Furan-2-yl)propanehydrazide contains two nitrogen atoms and an oxygen atom, which can act as donor atoms, allowing it to function as a bidentate or tridentate ligand. researchgate.netlibretexts.org Bidentate ligands are crucial in coordination chemistry as they can form stable chelate rings with metal ions. libretexts.org This chelation enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands.

The furan (B31954) ring, with its oxygen heteroatom and π-electron system, can also participate in coordination, further influencing the electronic and steric properties of the resulting metal complexes. The ability of furan-containing ligands to form stable complexes with various metal ions is well-documented. The specific geometry and properties of the metal complexes formed with this compound would depend on the metal ion, the reaction conditions, and the coordination mode of the ligand. These complexes can have potential applications in catalysis, materials science, and analytical chemistry. For instance, similar bidentate ligands are used in the synthesis of metal-organic frameworks (MOFs) and in catalytic processes. researchgate.net

Table 1: Potential Coordination Sites of this compound

| Functional Group | Potential Donor Atoms | Coordination Mode |

| Hydrazide | Carbonyl Oxygen, Amine Nitrogen, Amide Nitrogen | Bidentate, Tridentate |

| Furan | Ring Oxygen, π-system | Monodentate, π-coordination |

Integration in Polymer Science and Material Manufacturing

The presence of reactive functional groups, namely the hydrazide and the furan ring, allows this compound to be integrated into polymer structures. Hydrazides can react with aldehydes and ketones to form hydrazones, a reaction that can be utilized in the cross-linking of polymers or in the synthesis of novel polymer backbones.

Furthermore, the furan ring can participate in Diels-Alder reactions, a powerful tool for creating new covalent bonds and forming complex architectures. This "click chemistry" approach is reversible, which could enable the development of self-healing or recyclable polymers. The incorporation of this compound into a polymer matrix could also impart specific properties, such as improved thermal stability or altered mechanical characteristics. While specific research on the integration of this compound into polymers is not extensively documented, the known reactivity of its functional groups suggests significant potential in this area. uc.edulidsen.com

Utilization in Analytical Chemistry for Detection and Separation Methodologies

The chelating properties of this compound make it a candidate for use in analytical chemistry. Its ability to form colored or fluorescent complexes with specific metal ions could be exploited for the development of new colorimetric or fluorometric sensors for metal ion detection. This is particularly valuable for the detection of trace amounts of heavy metal pollutants in environmental samples.

In separation science, ligands are used in various techniques, including solvent extraction and chromatography, to selectively separate metal ions from complex matrices. This compound could potentially be immobilized on a solid support to create a sorbent material for the selective extraction and preconcentration of metal ions prior to their determination by instrumental methods. The selectivity of the ligand for different metal ions would be a key factor in its successful application in these methodologies. conicet.gov.ar

Potential in Dye Chemistry and Advanced Optical Materials (e.g., Light Emitting Diodes)

Organic molecules with extended π-conjugated systems often exhibit interesting optical properties, including strong absorption and emission of light. The furan ring in this compound contributes to its electronic structure and can be a component of a larger chromophore. By chemically modifying the molecule to extend the conjugation, it may be possible to develop novel dyes.

In the field of advanced optical materials, there is a growing interest in organic light-emitting diodes (OLEDs). The performance of OLEDs relies on the properties of the organic materials used in their construction. Furan-containing compounds have been investigated for their potential as components in OLEDs. researchgate.net The ability of this compound to form metal complexes also opens up the possibility of creating phosphorescent materials, which are highly desirable for efficient OLEDs. scispace.comarxiv.org Further research is needed to explore the synthesis of derivatives of this compound with tailored optical properties for these applications.

Investigation in Corrosion Inhibition Formulations and Mechanisms

Corrosion is a major issue in many industries, and the development of effective and environmentally friendly corrosion inhibitors is an active area of research. Organic compounds containing heteroatoms like nitrogen and oxygen, as well as π-electrons, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that prevents the corrosive medium from reaching the metal.